2,4-Dichloro-5-thiazolecarboxylic acid
Overview
Description
2,4-Dichloro-5-thiazolecarboxylic acid is a chemical compound with the molecular formula C4HCl2NO2S. It has an average mass of 198.027 Da and a monoisotopic mass of 196.910507 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiazole ring, which contains a nitrogen atom and a sulfur atom, substituted at the 2 and 4 positions with chlorine atoms . The carboxylic acid group is attached at the 5 position of the thiazole ring .Chemical Reactions Analysis
Thiazole compounds, including this compound, are known to participate in various chemical reactions due to the presence of nitrogen and sulfur atoms in the thiazole ring . These reactions include oxidation reactions and donor-acceptor reactions .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 385.0±45.0 °C at 760 mmHg, and a flash point of 186.7±28.7 °C . It has a molar refractivity of 39.4±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 108.6±3.0 cm3 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One application involves the synthesis of thiazoline-4-carboxylates and cysteine derivatives, which are important in the development of pharmaceuticals and agrochemicals. The process utilizes basic conditions to undergo Michael addition, followed by intramolecular substitution, yielding compounds with potential biological activity (Nötzel et al., 2001).
Antimicrobial Activity Studies
Another significant application is in the field of antimicrobial research, where derivatives of 2,4-dichloro-5-thiazolecarboxylic acid are synthesized for their potential antibacterial properties. This includes the synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives and their evaluation against various bacterial strains, indicating the compound's relevance in discovering new antimicrobial agents (Al Dulaimy et al., 2017).
Catalytic and Material Applications
Moreover, 4-thiazolecarboxylic acid derivatives have been used in the synthesis of a tetranuclear Sn(IV) complex, which demonstrates catalytic behavior in the bulk ring-opening polymerization of glycolide, suggesting applications in material science and polymer chemistry (Gao et al., 2016).
Green Chemistry Approaches
Additionally, the development of green chemistry protocols for synthesizing thiazolidinone-5-carboxylic acid derivatives highlights the importance of environmentally friendly methods in chemical synthesis. These derivatives have applications in agriculture, industrial, and pharmaceutical fields, emphasizing the compound's versatility and potential for sustainable chemistry practices (Shaikh et al., 2022).
Structural and Spectroscopic Analysis
Research also focuses on the detailed structural, electronic, and spectroscopic study of thiazole derivatives, providing insights into their electronic structure and spectral features. This foundational knowledge supports the compound's applications in various scientific fields, from materials science to drug development (Singh et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with a variety of targets within biological systems.
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that 2,4-Dichloro-5-thiazolecarboxylic acid may have similar effects.
Properties
IUPAC Name |
2,4-dichloro-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEPJXXVIJZMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70490893 | |
Record name | 2,4-Dichloro-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70490893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62019-56-1 | |
Record name | 2,4-Dichloro-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62019-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70490893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dichloro-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.